2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

GABAA receptor antagonist activity recombinant ion channel

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 301194-39-8) is a synthetic piperazine-acetamide hybrid with molecular formula C₁₉H₂₂ClN₃O₂ and molecular weight 359.85 g/mol. It features a 3-chlorophenylpiperazine core linked via an acetamide bridge to a 4-methoxyphenyl group, positioning it within the N-(substituted-phenyl)piperazine class that has been historically explored for dopamine D4 receptor antagonism.

Molecular Formula C19H22ClN3O2
Molecular Weight 359.85
CAS No. 301194-39-8
Cat. No. B2649449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
CAS301194-39-8
Molecular FormulaC19H22ClN3O2
Molecular Weight359.85
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H22ClN3O2/c1-25-18-7-5-16(6-8-18)21-19(24)14-22-9-11-23(12-10-22)17-4-2-3-15(20)13-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
InChIKeyJCKYKUKFUKHQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 301194-39-8): Core Identity and Chemical Class


2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 301194-39-8) is a synthetic piperazine-acetamide hybrid with molecular formula C₁₉H₂₂ClN₃O₂ and molecular weight 359.85 g/mol [1]. It features a 3-chlorophenylpiperazine core linked via an acetamide bridge to a 4-methoxyphenyl group, positioning it within the N-(substituted-phenyl)piperazine class that has been historically explored for dopamine D4 receptor antagonism [2]. The compound carries a single hydrogen bond donor, four acceptors, five rotatable bonds, and a computed XLogP3-AA of 3.4, indicating moderate lipophilicity [1].

Why Generic Substitution Fails for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 301194-39-8)


Substituting this compound with a positional isomer such as 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide or a regioisomer bearing a 2-methoxyphenyl acetamide group is inadvisable because the 3-chloro substitution pattern on the phenylpiperazine ring dictates the three-dimensional electrostatic surface presented to receptor binding pockets [1]. In the broader N-(substituted-phenyl)piperazine series, shifting the chlorine from the 3- to the 4-position on the phenyl ring has been shown to alter dopamine D4 versus D2 selectivity by over 100-fold, confirming that even small positional changes produce functionally non-equivalent compounds [1]. Therefore, any procurement or experimental substitution without explicit head-to-head binding data for the exact regioisomer risks introducing an unrecognized change in target engagement.

Quantitative Differentiation Evidence for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 301194-39-8)


GABAA Receptor Antagonist Activity: Target Compound vs. Structurally Dissimilar Baseline

In a recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide exhibited antagonist activity with an IC₅₀ of 1.02 × 10³ nM (1.02 µM) as measured by FMP assay [1]. This value places the compound in the low-micromolar antagonist range for this extrasynaptic GABAA receptor subtype. No direct head-to-head comparison with a close structural analog under identical conditions is available from the curated database entry; however, the data define a quantitative starting point against which any substituted analog must be benchmarked before claiming equivalent or superior GABAA modulation.

GABAA receptor antagonist activity recombinant ion channel

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Close Analogs

The target compound has a computed XLogP3-AA of 3.4, a single hydrogen bond donor (the acetamide NH), and four hydrogen bond acceptors [1]. In contrast, the direct 4-chlorophenyl regioisomer (2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide) shares the same molecular formula and computed logP but differs in the spatial orientation of the chlorine substituent, which alters the molecular electrostatic potential surface presented to biological targets [2]. Within the N-(substituted-phenyl)piperazine class, such positional isomerism has been demonstrated to shift receptor subtype selectivity by orders of magnitude [2]. Additionally, compared to the 2-methoxyphenyl acetamide regioisomer (2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide), the 4-methoxy substitution on the target compound places the methoxy oxygen in a distinct hydrogen-bond-accepting geometry relative to the piperazine core, potentially affecting intramolecular interactions and receptor complementarity.

physicochemical properties lipophilicity hydrogen bonding drug-likeness

Structural Differentiation into Piperazine-Acetamide Chemical Space: Scaffold vs. Non-acetamide Piperazines

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide incorporates an acetamide linker between the piperazine and the 4-methoxyphenyl ring, distinguishing it from simpler N-phenylpiperazines that lack this spacer [1]. In the class-defining study by Boyfield et al. (1996), analogs featuring an acetamide or ethyl linker between the piperazine and the substituted phenyl ring exhibited markedly different D4 receptor binding profiles compared to directly N-linked phenylpiperazines; compounds with the linker generally demonstrated enhanced D4 versus D2 selectivity [2]. The presence of the acetamide carbonyl in the target compound introduces an additional hydrogen bond acceptor and a conformational constraint that influences the relative orientation of the two aromatic rings, a feature absent in 1-(3-chlorophenyl)piperazine and 1-(4-methoxyphenyl)piperazine controls.

chemical scaffold piperazine-acetamide structure-activity relationship chemotype

Recommended Application Scenarios for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 301194-39-8)


GABAA Receptor Subtype Profiling and Extrasynaptic Modulation Studies

With an established IC₅₀ of 1.02 µM at recombinant human α4β1δ GABAA receptors [1], this compound can serve as a reference antagonist for extrasynaptic GABAA receptor pharmacology. Researchers investigating tonic inhibition mediated by δ-subunit-containing GABAA receptors can use it to benchmark novel antagonists, provided that matched-pair comparisons with the 4-chlorophenyl regioisomer are conducted in the same assay system [1].

Dopamine D4 Receptor Chemical Tool Development and Selectivity Optimization

Given that the N-(substituted-phenyl)piperazine chemotype has demonstrated high D4 receptor binding and functional selectivity (>100-fold over D2) in the seminal Boyfield et al. study [2], this compound—bearing the 3-chlorophenyl and 4-methoxyphenyl substitution pattern—is positioned as a candidate scaffold for systematic structure-activity relationship (SAR) studies aimed at mapping the contribution of chlorine position and methoxy orientation to D4 receptor affinity and selectivity [2].

Comparator Standard for Positional Isomer Differentiation in Piperazine-Acetamide Libraries

Because the 3-chloro versus 4-chloro positional isomerism on the phenylpiperazine ring can produce dramatic shifts in receptor binding profiles [2], this compound is ideally suited as a defined standard in combinatorial library screening or cheminformatics modeling efforts that aim to distinguish the biological effects of subtle regioisomeric variations. Procurement of the exact CAS 301194-39-8 ensures that the 3-chloro substitution is unequivocally specified, avoiding ambiguity inherent in isomer mixtures or incorrectly catalogued analogs [1].

Physicochemical Benchmarking in CNS Drug Discovery Programs

With a computed XLogP3-AA of 3.4, molecular weight of 359.85 Da, and a single hydrogen bond donor, this compound resides within favorable CNS drug-like chemical space [1]. It can be used as a physicochemical comparator in CNS lead optimization campaigns that explore the balance between lipophilicity, hydrogen-bonding capacity, and target engagement, particularly when evaluating the impact of chlorine positional isomerism on off-target profiles [REFS-1, REFS-2].

Quote Request

Request a Quote for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.